An In-depth Technical Guide to 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid: Properties and Applications
An In-depth Technical Guide to 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is a substituted arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique structural features, including a fluorine atom and a methoxycarbonyl group on the phenyl ring, impart valuable reactivity and make it an important reagent in the development of novel pharmaceuticals and complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this versatile compound.
Core Chemical Properties
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is a white to off-white solid at room temperature. The presence of the electron-withdrawing fluorine and methoxycarbonyl groups influences its reactivity, particularly in cross-coupling reactions.
Physicochemical Data
A summary of the key physicochemical properties of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 850568-04-6 | [1][2] |
| Molecular Formula | C₈H₈BFO₄ | [1][2] |
| Molecular Weight | 197.96 g/mol | [2] |
| Melting Point | 210-212 °C | [2] |
| Boiling Point | 360.993 °C at 760 mmHg | [2] |
| Density | 1.339 g/cm³ | [2] |
| LogP | -0.70790 | [2] |
| Flash Point | 172.123 °C | [2] |
| Refractive Index | 1.514 | [2] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals, a singlet for the methoxy group protons, and a broad singlet for the boronic acid protons.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester, and the methoxy carbon. The carbon attached to the boron atom may show a broad signal.
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FT-IR: The infrared spectrum will likely exhibit characteristic absorption bands for O-H stretching of the boronic acid, C=O stretching of the ester, C-F stretching, and B-O stretching.
Experimental Protocols
The primary application of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the coupling of an aryl halide with 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
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Aryl halide (1.0 equiv)
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2-Fluoro-5-(methoxycarbonyl)phenylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
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Degassed solvent (e.g., toluene, dioxane, DMF/water mixture)
Procedure:
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To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid, palladium catalyst, and base.
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Add the degassed solvent to the reaction vessel.
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Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept for understanding this transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The structural motifs accessible through reactions with 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid are prevalent in many biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the methoxycarbonyl group provides a handle for further functionalization. This makes the title compound a valuable tool for medicinal chemists in the synthesis of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery. While specific signaling pathways directly modulated by this compound are not documented, its derivatives are integral to the synthesis of molecules with a wide range of therapeutic targets.
Safety and Handling
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid should be handled in accordance with good laboratory practices. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is a key synthetic intermediate with significant applications in organic chemistry, particularly in the pharmaceutical and materials science sectors. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling, combined with the desirable properties imparted by its fluorine and methoxycarbonyl substituents, ensures its continued importance in the development of novel and complex molecules. This guide provides a foundational understanding of its properties and applications for researchers and professionals in the field.
